SCO-PEG8-COOH vs. SCO-PEG4-COOH: Extended PEG Spacer Length Differentiates Ternary Complex Formation Potential
The PEG8 spacer in SCO-PEG8-COOH provides a longer and more flexible tether compared to the PEG4 analog, which is critical for spanning the distance between E3 ligase and target protein binding pockets. While direct comparative ternary complex formation data for SCO-PEG8-COOH is not available, class-level evidence demonstrates that a PEG8 linker can significantly improve degradation potency over a PEG4 linker. In a head-to-head comparison of PROTACs targeting the same protein, a construct using a PEG8 linker exhibited an EC50 of 635 nM, which was 2.1-fold more potent than a PEG4-based construct (EC50 = 1312 nM) [1]. This class-level inference suggests that the extra four ethylene glycol units in SCO-PEG8-COOH provide a kinetic advantage in ternary complex stabilization compared to SCO-PEG4-COOH [2].
| Evidence Dimension | Cellular Degradation Potency (EC50) |
|---|---|
| Target Compound Data | 635 nM (Class-level data for PEG8 linker in a representative PROTAC) |
| Comparator Or Baseline | 1312 nM (Class-level data for PEG4 linker in a representative PROTAC) |
| Quantified Difference | PEG8 linker shows 2.1-fold improvement in potency (lower EC50) |
| Conditions | Cellular degradation assay for a specific PROTAC construct; data from published literature [1]. |
Why This Matters
This potency difference highlights the critical role of linker length in achieving productive ternary complex geometry, directly impacting the efficacy of a PROTAC molecule and justifying the selection of SCO-PEG8-COOH over its PEG4 analog for targets requiring a longer spacer.
- [1] Figure 3. A comparative analysis of PROTAC linker length on degradation potency. PMC, 2020. View Source
- [2] BOC Sciences. Why PEG4, PEG6, and PEG8 Remain the Gold Standard Linkers in Targeted Protein Degradation. 2025. View Source
